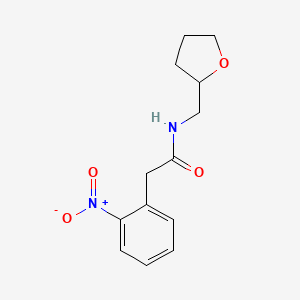
N-(4-ethoxyphenyl)-N'-(3-isopropoxypropyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-N'-(3-isopropoxypropyl)ethanediamide, commonly known as EPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPA belongs to the class of compounds known as amides, which are widely used in medicinal chemistry due to their diverse biological activities.
Wirkmechanismus
The mechanism of action of EPPA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory response. EPPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins.
Biochemical and physiological effects:
EPPA has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory activity, EPPA has been shown to have antioxidant properties and can scavenge free radicals. EPPA has also been shown to have antitumor activity and can inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
EPPA has several advantages as a research tool. It is relatively easy to synthesize and purify, and its biological activity has been well characterized. However, EPPA also has some limitations. Its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, EPPA has not been extensively studied in humans, so its potential toxicity and side effects are not well understood.
Zukünftige Richtungen
There are several future directions for research on EPPA. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. EPPA has been shown to have neuroprotective properties in animal models and may be able to slow the progression of these diseases. Another area of interest is its potential use as an antiviral agent. EPPA has been shown to inhibit the replication of certain viruses, including the Zika virus and the hepatitis C virus. Further research is needed to fully understand the potential of EPPA in these areas.
Synthesemethoden
EPPA can be synthesized through a multistep process involving the reaction of 4-ethoxyaniline with 3-isopropoxypropylamine followed by the addition of ethanediamine. The resulting product can be purified through column chromatography to obtain pure EPPA.
Wissenschaftliche Forschungsanwendungen
EPPA has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its use as an anti-inflammatory agent. EPPA has shown promising results in reducing inflammation in animal models and has been suggested as a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N'-(4-ethoxyphenyl)-N-(3-propan-2-yloxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-4-21-14-8-6-13(7-9-14)18-16(20)15(19)17-10-5-11-22-12(2)3/h6-9,12H,4-5,10-11H2,1-3H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLCQGYVFXQZCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCCOC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-2-{[1-(cyclopropylmethyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B5017731.png)
![1-(4-bromo-3-methylphenyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5017741.png)
![3,4-diethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5017759.png)


![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5017782.png)

![N-cyclopentyl-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B5017799.png)
![3-methyl-5-propyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1-benzofuran-2-carboxamide](/img/structure/B5017814.png)
![4-{[2-(benzoylamino)-3-(3-bromophenyl)acryloyl]amino}butanoic acid](/img/structure/B5017821.png)
![(3S*,4S*)-1-(4-methoxybenzoyl)-4-(methyl{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}amino)-3-pyrrolidinol](/img/structure/B5017823.png)

![N-(2,4-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5017838.png)
